2-Amino-3,8-diethylquinoline hydrochloride
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Overview
Description
2-Amino-3,8-diethylquinoline hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl and a molecular weight of 236.74 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-diethylquinoline hydrochloride typically involves the alkylation of 2-aminoquinoline derivatives. The reaction conditions often include the use of ethylating agents under controlled temperatures and pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,8-diethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Amino-3,8-diethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,8-diethylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved include inhibition of enzyme activity and interference with cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylquinoline hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
4-Amino-2,6-dimethylquinoline: Another derivative with different substitution patterns on the quinoline ring.
Uniqueness
2-Amino-3,8-diethylquinoline hydrochloride is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
1172059-12-9 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
3,8-diethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
InChI Key |
KOBXZARBXPMFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)N)CC.Cl |
Origin of Product |
United States |
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